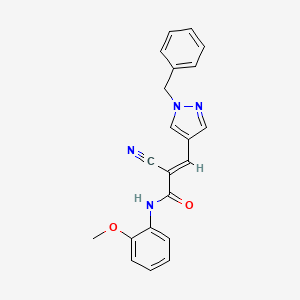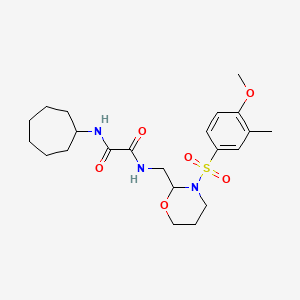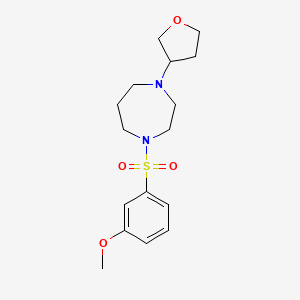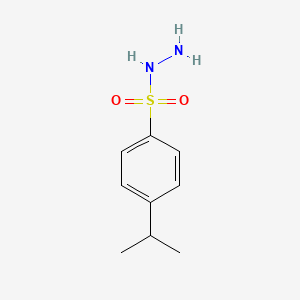
(E)-3-(1-Benzylpyrazol-4-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(1-Benzylpyrazol-4-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound belongs to the class of pyrazole derivatives and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of (E)-3-(1-Benzylpyrazol-4-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide is not fully understood. However, it has been suggested that this compound may exert its biological activities through the inhibition of specific enzymes or receptors involved in various physiological processes. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory mediators, and reduce pain and inflammation in animal models. In addition, this compound has been shown to exhibit fluorescence properties, which make it useful as a fluorescence probe for detecting metal ions in aqueous solutions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (E)-3-(1-Benzylpyrazol-4-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide is its potential as a starting material for the synthesis of other pyrazole derivatives with potential biological activities. In addition, this compound exhibits significant biological activities, which make it a useful tool for studying various physiological processes. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on (E)-3-(1-Benzylpyrazol-4-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide. One direction could be to further explore its potential as a starting material for the synthesis of other pyrazole derivatives with potential biological activities. Another direction could be to investigate the mechanism of action of this compound in more detail, which could lead to the identification of new targets for drug discovery. Additionally, future research could focus on improving the solubility of this compound, which could expand its potential applications in various experimental settings.
Métodos De Síntesis
The synthesis of (E)-3-(1-Benzylpyrazol-4-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide has been reported in the literature using different methods. One of the most commonly used methods involves the reaction of 1-benzyl-4-chloropyrazole with ethyl cyanoacetate, followed by the reaction of the resulting product with 2-methoxybenzaldehyde in the presence of a base. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
(E)-3-(1-Benzylpyrazol-4-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit promising anticancer, anti-inflammatory, and analgesic activities. In addition, this compound has been studied for its potential as a fluorescence probe for detecting metal ions in aqueous solutions. Furthermore, this compound has been used as a starting material for the synthesis of other pyrazole derivatives with potential biological activities.
Propiedades
IUPAC Name |
(E)-3-(1-benzylpyrazol-4-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-27-20-10-6-5-9-19(20)24-21(26)18(12-22)11-17-13-23-25(15-17)14-16-7-3-2-4-8-16/h2-11,13,15H,14H2,1H3,(H,24,26)/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPJVXTVXYPWRF-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=CC2=CN(N=C2)CC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)/C(=C/C2=CN(N=C2)CC3=CC=CC=C3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(2-Chlorophenyl)methyl]-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)
![2-(3-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2771081.png)
![1-(2-chloro-6-fluorobenzyl)-3-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2771083.png)
![Ethyl 2-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2771084.png)


![8-{[Bisbenzylamino]methyl}-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione](/img/structure/B2771090.png)



